Methyl 4-Bromophenylacetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 4-Bromophenylacetate often involves multi-step chemical processes. For instance, 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, a compound synthesized from 4-bromophenylacetic acid chloride, showcases the complexity involved in synthesizing brominated organic compounds (Løiten et al., 1999). Furthermore, the synthesis of methyl 4-hydroxyphenylacetate from p-hydroxyphenylacetic acid and methyl alcohol through direct esterification is another example demonstrating the methodologies employed in synthesizing ester compounds related to Methyl 4-Bromophenylacetate (Shu Ying, 2010).
Molecular Structure Analysis
The structural analysis of bromophenylacetates and related compounds reveals detailed insights into their molecular geometry and bonding. For example, the crystal structure determination of 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane at low temperature provides valuable information on the spatial arrangement of atoms and the molecular geometry (Løiten et al., 1999).
Chemical Reactions and Properties
Bromophenylacetates participate in various chemical reactions due to their active functional groups. For instance, the synthesis of (E)-alpha-bromoacrylates from various aldehydes using a novel reagent demonstrates the reactivity of bromophenylacetates in forming C-C bond formations and their utility in synthesizing trisubstituted alkenes (Tago & Kogen, 2000).
Scientific Research Applications
Synthesis and Educational Application : The synthesis of similar compounds like Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through the Grignard reaction has been highlighted for its role in improving students' interest in scientific research and experimental skills (Min, 2015).
Antioxidant and Anticancer Potential : Methylated and acetylated bromophenol derivatives, which are structurally related to Methyl 4-Bromophenylacetate, have been shown to possess significant antioxidant and anticancer potential, suggesting their relevance in drug development (Dong et al., 2022).
Polymer Research : Derivatives such as 4-bromo-2-vinyl thiophene, which share a structural similarity, are noted for their reactivity and ability to copolymerize with other compounds like methyl methacrylate and n-butyl acrylate, leading to the creation of flexible, thermoplastic polymers (Trumbo, 1992).
Radiation Protection : Certain compounds with a 4-bromophenyl aryl part, akin to Methyl 4-Bromophenylacetate, are suggested to be superior candidates for photon and particle radiation protection applications (Yılmaz, Kavaz, & Gul, 2020).
Enzyme Inhibition : Novel bromophenol derivatives have been found to inhibit human carbonic anhydrase I effectively, indicating potential medical applications (Akbaba et al., 2013).
Synthesis and Crystallography : The synthesis and crystallography of various bromophenyl compounds, including Methyl 4-Bromophenylacetate derivatives, provide insights into their potential applications in material science and pharmaceuticals (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).
Anticonvulsant Properties : The structural analysis of enaminone E139, which has a 4-bromophenyl group, shows essential features for its anticonvulsant properties, suggesting a pathway to new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Pest Management : Research on alternatives to methyl bromide in agriculture, such as in strawberry and tomato cropping systems, offers insights into integrated pest management systems (Schneider et al., 2003).
Antimicrobial Activities : Certain synthesized compounds, including those related to Methyl 4-Bromophenylacetate, demonstrate promising antimicrobial activities against various pathogens, including tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Antibacterial Properties : Derivatives from Rhodomela confervoides algae, related to Methyl 4-Bromophenylacetate, have shown antibacterial activity, although some were inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
Safety And Hazards
Methyl 4-Bromophenylacetate should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, DO NOT eat, drink or smoke. Keep containers securely sealed when not in use5.
Future Directions
The future directions for Methyl 4-Bromophenylacetate-related research are not clearly stated in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
methyl 2-(4-bromophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOWSXZDCTNQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311762 | |
Record name | Methyl 4-Bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Bromophenylacetate | |
CAS RN |
41841-16-1 | |
Record name | Methyl (4-bromophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41841-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 245163 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41841-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-Bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (4-bromophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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